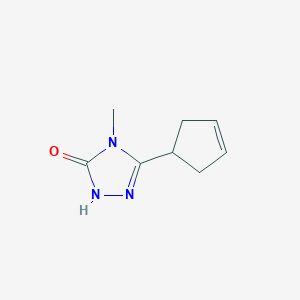

3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclopent-3-en-1-yl-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKPGAQSPLSWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of cyclopent-3-en-1-ylamine with appropriate reagents to form the triazole ring. The reaction conditions may include the use of a dehydrating agent and heating to facilitate the formation of the triazole structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced derivatives such as amines or alcohols.

Substitution: Generation of substituted triazoles or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

- 3-Ethyl-4-(p-chlorobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): The ethyl group at position 3 reduces steric hindrance, while the p-chlorobenzylidenamino moiety increases lipophilicity.

- 1-Acetyl-3-methyl-4-[3-methoxybenzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one (): Acetylation at position 1 reduces acidity (higher pKa) compared to non-acetylated derivatives, affecting solubility and membrane permeability.

Table 1: Substituent Effects on pKa Values

*Estimated based on structural similarity to compounds in and .

Antioxidant Activity

Antioxidant activity is commonly assessed via reducing power (Oyaizu method), free radical scavenging (Blois method), and metal chelation (Dinis method). The target compound’s cyclopentene group may enhance radical stabilization compared to smaller substituents (e.g., methyl or ethyl).

Table 2: Antioxidant Activity (IC50 Values)

*Estimated based on and . The cyclopentene ring may confer superior activity due to conjugated double bonds acting as radical sinks.

Spectroscopic and Computational Comparisons

Gauge-Independent Atomic Orbital (GIAO) NMR calculations are widely used to predict chemical shifts. For example:

- 3-(p-Methoxybenzyl)-4-(4-hydroxybenzylidenamino) derivative (): Experimental ¹H NMR shifts (δ 7.2–8.1 ppm for aromatic protons) align with DFT/B3LYP/6-311++G(d,p) calculations, with deviations <0.3 ppm.

- 1-Acetyl-3-methyl-4-[3-methoxybenzylidenamino] analog (): Theoretical ¹³C NMR shifts for the triazolone carbonyl (δ 172–175 ppm) match experimental data within 2 ppm.

The target compound’s cyclopentene group would likely show distinct ¹H NMR signals (e.g., vinyl protons at δ 5.5–6.5 ppm) and upfield-shifted carbonyl carbons due to electron-donating effects .

Biological Activity

3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. The unique structural features of this compound suggest diverse mechanisms of action and therapeutic potential.

The molecular formula of this compound is C11H15N3O, with a molecular weight of 205.26 g/mol. Its structure includes cyclopentene and propene substituents which may influence its reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives are known to inhibit various enzymes, including those involved in fungal and bacterial cell wall synthesis.

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes in human cells, leading to therapeutic effects.

- Antioxidant Properties : Some triazole derivatives exhibit antioxidant activities that can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that triazole compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 8 μg/mL |

| Triazole B | S. aureus | 16 μg/mL |

| Triazole C | C. albicans | 32 μg/mL |

Anticancer Activity

Triazoles have been investigated for their anticancer properties. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer).

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound X | HCT-116 | 6.2 |

| Compound Y | T47D | 10.5 |

Study on Structural Variants

A recent study synthesized various derivatives of triazoles to evaluate their biological activities. Among these derivatives, one compound exhibited potent inhibition against DCN1, a target implicated in several diseases including cancer and heart failure.

Clinical Implications

The potential implications of using triazole derivatives like this compound in clinical settings are significant. Their ability to inhibit specific enzymes could lead to novel treatments for infections and cancers.

Q & A

Q. What are the optimal synthesis methods for 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate Preparation : Reacting cyclopentene derivatives with methyl-substituted hydrazine precursors to form the triazole scaffold.

Cyclization : Using hydrazine derivatives under controlled pH (acidic or basic conditions) and temperatures (60–80°C) to promote ring closure .

Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile to isolate the product.

Key challenges include minimizing by-products during cyclization; optimizing reaction time and stoichiometry is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, the cyclopentene proton signals appear as multiplet peaks in the 5.5–6.5 ppm range .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone moiety) .

- UV-Vis : Assesses electronic transitions, particularly if conjugated systems (e.g., aromatic substituents) are present .

- X-ray Crystallography : Resolves 3D molecular geometry using SHELXL or similar software .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO, ethanol, and water via gravimetric analysis. The cyclopentene group increases hydrophobicity, reducing aqueous solubility .

- Stability : Assessed via accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). HPLC monitors decomposition products .

- Acidity Constants (pKa) : Determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and optimize molecular geometry for this compound?

- Methodological Answer :

- Basis Sets : Use B3LYP/6-311G(d,p) or B3PW91/6-31G(d,p) for geometry optimization. These methods balance accuracy and computational cost .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<4 eV) suggests potential for charge transfer interactions .

- Spectroscopic Predictions : GIAO (Gauge-Including Atomic Orbital) methods simulate NMR chemical shifts, which are scaled by empirical factors (e.g., 0.96–0.98 for ¹H) to match experimental data .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Basis Set Adjustments : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for NMR and IR predictions .

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) in DFT calculations to better match experimental UV-Vis spectra .

- Scaling Factors : Apply linear scaling (e.g., δ_exp = a + b·δ_calc) to align theoretical IR frequencies with observed values .

Q. What strategies resolve low yields during the cyclization step in synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics .

- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions at elevated temperatures (e.g., 100°C for 10 minutes vs. 24 hours conventionally) .

- By-product Analysis : LC-MS identifies competing pathways (e.g., dimerization), guiding stoichiometric adjustments .

Q. How are acidity constants (pKa) of triazole derivatives determined using non-aqueous potentiometric titrations?

- Methodological Answer :

- Titrant : 0.05 M TBAH in isopropyl alcohol titrates the acidic NH group of the triazole ring .

- Electrode Calibration : Standardize the pH meter with buffers in the same solvent system to avoid ionic strength mismatches .

- Data Analysis : Plot mV vs. titrant volume; half-neutralization potential (HNP) corresponds to pKa. Regression models (e.g., δ_exp = a + b·δ_calc) validate results .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data between X-ray and DFT-optimized structures?

- Methodological Answer :

- Torsion Angle Adjustments : Compare dihedral angles from SHELXL-refined X-ray data with DFT predictions. Discrepancies >5° suggest lattice packing effects not modeled in DFT .

- Thermal Motion Artifacts : High B-factors in X-ray data may indicate dynamic disorder, requiring constrained refinement in SHELXL .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.